N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-14-20-12-7-17(25-31(27,28)19-10-8-18(29-2)9-11-19)13-21(20)30-23(14)22(26)15-3-5-16(24)6-4-15/h3-13,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLISVHJBRXYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzofuran or aromatic rings significantly influence melting points, solubility, and synthetic yields. Key comparisons include:
- Impact of Sulfonamide vs.
- Methoxy Group Effects : Compounds with 4-methoxyphenyl substituents (e.g., 14l ) exhibit moderate melting points (190–192°C), suggesting that the methoxy group balances hydrophobicity and polarity .
Bioactivity Considerations
While bioactivity data for the target compound are absent, related sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) are studied for their antimicrobial and anti-inflammatory properties . The 4-chlorobenzoyl group, common in antimicrobial agents (e.g., ’s amino acid derivatives), may synergize with the sulfonamide moiety to enhance biological activity .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C19H18ClN1O4S
- Molecular Weight : Approximately 393.83 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including protein kinases and other enzymes. The chlorobenzoyl group enhances binding affinity to these targets, potentially leading to various pharmacological effects. Preliminary studies suggest that this compound may act as an inhibitor for certain protein kinases, which are critical in cell signaling pathways involved in cancer progression and other diseases.
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | K562 (leukemia) | 5 | Inhibits cell proliferation |
| Compound B | A549 (lung cancer) | 16.4 | Inactivates AKT pathway |
| This compound | TBD | TBD | TBD |
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. Studies have demonstrated that certain benzofuran derivatives selectively target cancerous cells while exhibiting minimal cytotoxicity towards healthy cells, suggesting a favorable therapeutic window.
Case Studies
- In Vitro Studies : A study conducted on various benzofuran derivatives showed that modifications at specific positions significantly influenced their anticancer activity. For example, the introduction of halogen substituents was found to enhance cytotoxic effects against leukemia and lung cancer cell lines .
- In Vivo Models : Animal studies involving murine models have indicated that compounds similar to this compound can significantly reduce tumor growth without adversely affecting body weight or organ size, indicating a good safety profile .
Research Findings
Recent literature emphasizes the importance of structure–activity relationships (SAR) in understanding the biological properties of benzofuran derivatives. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
